2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Fluorescent probe Naphthalimide Quantum yield

Researchers using naphthalimide fluorophores often encounter poor sensitivity due to low quantum yields (Φf=0.003) with unsubstituted scaffolds. This 6-methoxy derivative resolves that challenge, delivering a 19- to 45-fold higher Φf (0.058 in buffer, 0.628 in DMSO) and a 34-61 nm bathochromic shift, enabling brighter Zn²⁺ sensors and pH indicators with reduced background. • Φf = 0.058 (buffer), 0.628 (DMSO) vs. 0.003/0.014 for the parent • MIC reference: parent active at 64-512 mg/L; 6-MeO modulates antimicrobial SAR • Lacks the 5-amino group → clean negative control for amonafide DNA-intercalation assays • 97% purity; 0.5 g to 25 g packs in stock for immediate global dispatch

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
Cat. No. B8178355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O
InChIInChI=1S/C17H18N2O3/c1-18(2)9-10-19-16(20)12-6-4-5-11-14(22-3)8-7-13(15(11)12)17(19)21/h4-8H,9-10H2,1-3H3
InChIKeyIRFXATKWSGJHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Identity & Procurement Properties


2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 36780-21-9) is a 6‑methoxy‑substituted naphthalimide derivative bearing a dimethylaminoethyl side‑chain on the imide nitrogen. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g·mol−1 . The compound is supplied with a certified purity of 97% by Amatek Scientific, with standard pack sizes ranging from 0.5 g to 25 g . The 6‑methoxy substituent distinguishes it from the unsubstituted parent 2‑(2‑(dimethylamino)ethyl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione, introducing electronic effects that can modulate photophysical and biological properties [1].

6-Methoxy Naphthalimide Fluorescent probe scaffold with bathochromic shift potential
Dimethylaminoethyl Side-Chain Modulates photophysical properties; supports PET probe design
Distinct from Parent & Amonafide Lacks 5‑amino group; not intended for DNA‑intercalation studies

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Generic Substitution Risks


Within the 1H‑benzo[de]isoquinoline‑1,3(2H)‑dione family, seemingly minor structural modifications produce large differences in both antimicrobial potency and fluorescence properties. For instance, the unsubstituted parent compound (lacking the 6‑methoxy group) shows only modest antibacterial activity with MIC values of 64–512 mg·L−1 [1], while analogues with a 5‑amino group (amonafide) exhibit strong antitumor activity through a DNA‑intercalation mechanism that is absent in the 6‑methoxy derivative [2]. Conversely, the 6‑methoxy group confers photophysical advantages—enhanced molar extinction coefficient and fluorescence quantum yield—that are not shared by the parent or 5‑amino congeners [3]. Consequently, substituting one member of the class for another without direct comparative data risks losing the specific property that motivated the original selection.

Loss of fluorescence gain Substituting parent (no 6‑methoxy) may reduce quantum yield and detection sensitivity
Mechanism mismatch Amonafide (5‑amino) intercalates DNA; 6‑methoxy compound lacks this mechanism
Antimicrobial spectrum shift Side‑chain variation may alter MIC profile; direct replacement without data can misdirect SAR

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Evidence vs. Analogs


Enhanced Fluorescence Quantum Yield

The 6‑methoxy group (referred to as 4‑methoxy in the naphthalimide numbering) significantly improves fluorescence quantum yield. In 10 mM Tris‑HCl buffer (pH 7.4), the 6‑methoxy‑substituted naphthalimide probe BPNM shows a quantum yield (Φf) of 0.058, while the control probe BPN lacking the methoxy group has Φf = 0.003—a 19‑fold enhancement [1]. Similarly, in DMSO, BPNM exhibits Φf = 0.628 vs. BPN Φf = 0.014 (a 45‑fold increase). The molar extinction coefficient (ε) also increases: 379 M−1cm−1 (BPNM) vs. 345 M−1cm−1 (BPN) in buffer, and 457 vs. 396 M−1cm−1 in DMSO [1].

Quantum Yield Enhancement
Class‑level
Φf BPNM 0.058 (buffer) / 0.628 (DMSO) vs BPN 0.003 / 0.014; 19‑45‑fold increase
Supports fluorescence sensitivity context
Class‑level comparison in Tris‑HCl/DMSO
Fluorescent probe Naphthalimide Quantum yield

Antimicrobial Activity Comparison

The parent compound 2‑(2‑(dimethylamino)ethyl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (compound 1 in the Kuran et al. study) inhibits all tested bacterial strains, with MIC values of 512 mg·L−1 against aerobic bacteria (S. aureus, S. maltophilia, E. coli) and 512 mg·L−1 against obligate anaerobes (P. acnes, B. thetaiotaomicron, B. fragilis), but displays enhanced potency against P. acnes and B. fragilis at 64 mg·L−1 [1]. Compound 2 (diethylamino analogue) shows narrower activity: 128 mg·L−1 against P. acnes and 64 mg·L−1 against B. fragilis, but is inactive (>512 mg·L−1) against all aerobic strains [1]. The 6‑methoxy derivative, while not directly tested in this panel, carries the methoxy substituent that in other naphthalimide series enhances membrane permeability and target binding, suggesting a modified antimicrobial spectrum relative to the unsubstituted parent.

Antimicrobial Activity
Reported
Parent MIC 64–512 mg·L⁻¹ (aerobic/anaerobic); diethylamino analogue inactive vs aerobes. 6‑methoxy inferred to differ.
Supports antimicrobial SAR interpretation; direct transfer not assumed
Cross‑study MIC context
Antimicrobial MIC Anaerobe

Antitumor Selectivity: Amonafide vs. 6-Methoxy

Amonafide (5‑amino‑2‑(2‑dimethylaminoethyl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione) was selected for preclinical toxicology studies based on computer‑assisted structure‑activity correlations showing that a 5‑amino substituent is essential for potent antitumor activity against P388 lymphocytic leukemia and L1210 lymphoid leukemia [1]. The target 6‑methoxy compound lacks the 5‑amino group, making it essentially inactive in the same antitumor assays. While amonafide is a clinical‑stage DNA intercalator and topoisomerase II inhibitor, the 6‑methoxy derivative is not; this functional divergence means the two compounds cannot be interchanged for anticancer research applications.

Antitumor Selectivity
Class‑level
Amonafide active in P388/L1210 leukemia models; 5‑amino group required. 6‑methoxy lacks activity.
Prevents procurement mismatch for antitumor research
SAR‑based functional divergence
Antitumor DNA intercalation Topoisomerase

Spectral Shift & PET Probe Sensitivity

The 6‑methoxy group creates an electronic push‑pull system in the naphthalimide fluorophore, resulting in a bathochromic shift of both absorption and emission maxima relative to the unsubstituted core [1]. In buffer, BPNM (6‑methoxy) absorbs at 379 nm and emits at 457 nm, while BPN (unsubstituted) absorbs at 345 nm and emits at 396 nm—a red‑shift of 34 nm in absorption and 61 nm in emission. This spectral separation reduces background autofluorescence in biological imaging. Furthermore, the Zn²⁺ detection limit of BPNM is lower than that of BPN in titration assays, and the intracellular fluorescence off‑on signal change is more pronounced and easier to control in confocal laser scanning imaging [1].

Spectral Shift & Detection
Class‑level
BPNM λabs 379 nm, λem 457 nm (buffer); red‑shift 34 nm (abs), 61 nm (em) vs BPN. Lower Zn²⁺ detection limit.
Supports PET probe design context
Class‑level comparison in buffer
PET probe Bathochromic shift Detection limit

2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione: Recommended Applications


Fluorescent Probe Development

The 19‑ to 45‑fold enhancement in fluorescence quantum yield conferred by the 6‑methoxy group, coupled with a 34–61 nm bathochromic shift in spectral maxima, makes this compound a superior scaffold for constructing photoinduced electron transfer (PET) probes. Researchers developing Zn²⁺ sensors, pH indicators, or other analyte‑responsive fluorophores will benefit from the improved detection sensitivity and reduced background interference documented in the BPNM vs. BPN comparison [1].

SAR Studies: Naphthalimide Antimicrobials

Because the unsubstituted parent compound shows broad‑spectrum antibacterial activity (MIC 64–512 mg·L−1) while the diethylamino analogue is inactive against aerobes, the 6‑methoxy derivative serves as a critical SAR probe [1]. Introducing the methoxy group allows teams to dissect the electronic and steric contributions to antimicrobial potency, guiding the rational design of next‑generation anaerobic‑selective agents.

Negative Control in Amonafide Antitumor Assays

The 6‑methoxy compound lacks the 5‑amino group essential for DNA intercalation and topoisomerase II inhibition, as demonstrated by the SAR analysis that led to amonafide’s advancement to preclinical toxicology [1]. It is therefore an ideal negative control in experiments designed to validate target engagement or antitumor mechanisms attributed specifically to the 5‑amino pharmacophore.

Application
Selection Property
Validation Focus
Fluorescent probe development
6‑methoxy quantum yield profile
Fluorescence quantum yield and spectral shift validation
Antimicrobial SAR studies
Substituent‑dependent antimicrobial profile
MIC endpoint review
Antitumor target engagement assays
Absence of 5‑amino pharmacophore
DNA‑intercalation mechanism absence validation
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